![molecular formula C15H12ClN7O B2368735 6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1172953-98-8](/img/structure/B2368735.png)
6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C15H12ClN7O and its molecular weight is 341.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (referred to as compound 1) is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of compound 1, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C13H12ClN5O
- Molecular Weight : 277.73 g/mol
- CAS Number : 1018473-23-8
Compound 1 exhibits its biological activity primarily through inhibition of specific molecular targets involved in cell proliferation and survival. Research indicates that it acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical pathways in tumor growth and angiogenesis. The inhibitory concentrations (IC50) for these targets have been reported in the range of 0.3 to 24 µM, demonstrating significant potency against various cancer cell lines .
Anticancer Activity
The anticancer properties of compound 1 have been extensively studied:
- Cell Lines Tested : MCF-7 (breast cancer), HEL (erythroleukemia), and others.
- Results :
Antimicrobial Activity
Compound 1's structural analogs have shown promising antimicrobial properties:
- Activity Against : Various bacterial strains including Mycobacterium tuberculosis.
- Efficacy : Some derivatives displayed significant inhibition against M. tuberculosis with promising results in both in vitro assays and molecular docking studies, suggesting effective binding to target proteins involved in bacterial metabolism .
Data Table: Biological Activity Summary
Biological Activity | Cell Line/Pathogen | IC50 (µM) | Selectivity |
---|---|---|---|
Anticancer | MCF-7 | 0.3 | >25-fold |
Anticancer | HEL | 1.00 | >25-fold |
Antimicrobial | M. tuberculosis | Variable | Not specified |
Case Study 1: Anticancer Efficacy
In a study investigating the effects of compound 1 on breast cancer cells (MCF-7), it was found that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The compound's ability to inhibit EGFR and VEGFR signaling pathways was confirmed through Western blot analysis showing decreased phosphorylation levels post-treatment .
Case Study 2: Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against M. tuberculosis. Compound 1 was part of a combinatorial library that demonstrated notable inhibitory effects, with some derivatives achieving IC50 values as low as 0.5 µM against resistant strains, highlighting its potential as a lead compound for tuberculosis treatment .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that compounds from the pyrazolo[3,4-d]pyrimidine class exhibit significant antimicrobial properties. In particular, derivatives similar to our compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, studies have reported IC50 values ranging from 1.35 to 2.18 μM for potent analogs .
Case Study: Antitubercular Activity
A study evaluated substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to our target compound .
Anticancer Properties
The biological activity of pyrazolo[3,4-d]pyrimidines extends to anticancer effects. Modifications in structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies have indicated that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
Case Study: Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Anti-inflammatory Effects
Some studies have also explored the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds may inhibit key inflammatory pathways and exhibit lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Propiedades
IUPAC Name |
6-(5-amino-3-methylpyrazol-1-yl)-1-(3-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN7O/c1-8-5-12(17)23(21-8)15-19-13-11(14(24)20-15)7-18-22(13)10-4-2-3-9(16)6-10/h2-7H,17H2,1H3,(H,19,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZCTBSNGRATRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.